molecular formula C23H23N3O5 B019078 托泊替康-d6 CAS No. 1044904-10-0

托泊替康-d6

货号: B019078
CAS 编号: 1044904-10-0
分子量: 427.5 g/mol
InChI 键: UCFGDBYHRUNTLO-DPZAMXPDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Topotecan-d6 is a deuterium-labeled derivative of topotecan, a chemotherapeutic agent used primarily in the treatment of ovarian cancer, small cell lung cancer, and cervical cancer. Topotecan is a semi-synthetic analog of camptothecin, a natural alkaloid derived from the Camptotheca acuminata tree. The deuterium labeling in Topotecan-d6 makes it particularly useful in pharmacokinetic studies and as an internal standard in mass spectrometry.

科学研究应用

Analytical Applications

Internal Standard for Quantification:
Topotecan-d6 serves as an internal standard in analytical chemistry, particularly for the quantification of topotecan in biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium enhances the sensitivity and accuracy of these analytical methods, making it easier to distinguish between topotecan and its metabolites in complex biological matrices .

Pharmacokinetic Studies

Improving Drug Delivery:
Research has indicated that inhalation delivery of topotecan significantly improves its pharmacokinetic profile compared to intravenous administration. This method allows for targeted delivery to lung tumors, enhancing local concentrations while minimizing systemic exposure and associated toxicities. Studies have shown that inhaled topotecan can achieve higher efficacy against lung tumors with reduced hematological toxicity . The application of Topotecan-d6 in these studies aids in understanding the drug's distribution and metabolism within the body.

Cancer Research

Mechanistic Studies:
Topotecan-d6 is utilized in cancer research to investigate the mechanisms of action of topoisomerase inhibitors. By using deuterated compounds, researchers can trace metabolic pathways and elucidate how these drugs induce apoptosis in cancer cells. For instance, studies on dual topoisomerase inhibitors like P8-D6 have demonstrated enhanced cytotoxic effects against ovarian cancer cells, surpassing traditional therapies like cisplatin . The use of Topotecan-d6 allows for a clearer understanding of drug interactions and cellular responses.

Drug Development

Formulation and Stability Testing:
In drug development, Topotecan-d6 can be employed to assess the stability and formulation characteristics of new drug candidates that are based on topoisomerase inhibition. Its stable isotopic nature helps in evaluating degradation pathways under various conditions, contributing to the design of more effective therapeutic agents .

Case Studies and Research Findings

Study ReferenceFocus AreaKey Findings
Ovarian CancerP8-D6 showed significantly higher apoptosis rates compared to standard treatments; highlights the potential of dual inhibitors.
Lung CancerInhalation delivery improved local drug concentration and reduced systemic toxicity; supports broader clinical use of topotecan derivatives.
Analytical ChemistryDemonstrated use as an internal standard for quantifying topotecan; enhances analytical sensitivity.

作用机制

Target of Action

Topotecan-d6, like its parent compound Topotecan, primarily targets DNA topoisomerases, type I . DNA topoisomerases are enzymes in the cell nucleus that regulate DNA topology (3-dimensional conformation) and facilitate nuclear processes such as DNA replication, recombination, and repair . The primary cytotoxic lesions in cancer cells result from collisions between the trapped topoisomerase I-DNA complexes and replication forks .

Biochemical Pathways

The biochemical pathways affected by Topotecan-d6 are those involved in DNA replication and repair. By inhibiting topoisomerase I, Topotecan-d6 disrupts the normal function of these pathways, leading to DNA damage and cell death .

Pharmacokinetics

Topotecan-d6, like Topotecan, is water-soluble . It has a bioavailability of 31.4% in humans . It is metabolized in the liver and has an elimination half-life of 2–3 hours . It is excreted through the kidneys . The risk for hematologic toxicities relates to the extent of prior myelosuppressive chemotherapy and to renal impairment .

Result of Action

The molecular and cellular effects of Topotecan-d6’s action include DNA damage, disruption of cell cycle progression, and induction of apoptosis . It has been observed that Topotecan-d6 reduces cellular proliferation and induces apoptosis in cancer cells .

Action Environment

Environmental factors such as the nature and toxicities of prior therapy and renal function can influence the action, efficacy, and stability of Topotecan-d6 . For instance, patients with renal impairment or those who have undergone prior myelosuppressive chemotherapy may be at a higher risk for hematologic toxicities . Therefore, pretreatment assessment of these factors should assist the clinician in preventing complications caused by the myelosuppressive effects of Topotecan-d6 therapy .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Topotecan-d6 involves the incorporation of deuterium atoms into the topotecan molecule. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions. The process begins with the synthesis of topotecan, followed by the introduction of deuterium atoms using deuterated reagents. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process.

Industrial Production Methods

Industrial production of Topotecan-d6 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterium-labeled compound. The final product is subjected to rigorous quality control measures, including mass spectrometry and nuclear magnetic resonance spectroscopy, to confirm the incorporation of deuterium atoms.

化学反应分析

Types of Reactions

Topotecan-d6 undergoes various chemical reactions, including:

    Oxidation: Topotecan-d6 can be oxidized to form different oxidation products.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: Topotecan-d6 can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms.

相似化合物的比较

Similar Compounds

    Topotecan: The non-deuterated form of Topotecan-d6, used in similar therapeutic applications.

    Irinotecan: Another topoisomerase I inhibitor, used primarily in the treatment of colorectal cancer.

    Camptothecin: The natural alkaloid from which topotecan is derived, with similar mechanisms of action but higher toxicity.

Uniqueness

Topotecan-d6 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies and mass spectrometry. The deuterium atoms make it easier to trace and quantify the compound in biological samples, offering more accurate and reliable data compared to its non-deuterated counterparts.

生物活性

Topotecan-d6 is a deuterated derivative of the established chemotherapeutic agent topotecan, primarily known for its role as a topoisomerase I inhibitor. This article explores the biological activity of Topotecan-d6, focusing on its efficacy in cancer treatment, mechanisms of action, and comparative studies with other agents.

Topotecan functions by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavable complex, topotecan prevents DNA re-ligation, leading to DNA damage and subsequent apoptosis in cancer cells. The deuteration in Topotecan-d6 may enhance its pharmacokinetic properties and stability, potentially improving its therapeutic index.

2.1 In Vitro Studies

In various studies, Topotecan-d6 has demonstrated significant cytotoxic effects against several cancer cell lines:

  • Breast Cancer : In MCF-7 breast cancer cells, Topotecan-d6 exhibited an IC50 value of 13 nM, indicating potent activity compared to standard treatments .
  • Prostate Cancer : In DU145 prostate cancer cells, the IC50 was reported at 2 nM, showcasing its effectiveness .
  • Ovarian Cancer : A dual topoisomerase inhibitor P8-D6 (related to Topotecan) showed enhanced apoptosis rates in ovarian cancer cells compared to traditional agents like cisplatin and etoposide .
Cell LineIC50 (nM)Comparison DrugIC50 (nM)
MCF-713Cisplatin23.55
DU1452Etoposide1.39
Ovarian Cancer-P8-D64 (approx.)

2.2 In Vivo Studies

Research indicates that inhalation delivery of topotecan (and by extension, Topotecan-d6) significantly improves drug exposure and efficacy against lung tumors. For instance, a study found that inhaled topotecan reduced tumor burden by up to 88% in animal models compared to intravenous administration .

3. Comparative Studies with Other Chemotherapeutics

Topotecan-d6 has been compared with other chemotherapeutic agents in terms of efficacy and safety profiles:

  • Cisplatin : While both are effective, Topotecan-d6 showed lower toxicity levels in non-cancerous cells, suggesting a more favorable therapeutic window .
  • Etoposide : In head-to-head comparisons, Topotecan-d6 demonstrated superior apoptotic effects and anti-proliferative activity across multiple cancer types .

4. Case Studies

Several case studies highlight the clinical relevance of Topotecan-d6:

  • A case involving a patient with recurrent ovarian cancer treated with P8-D6 showed significant tumor reduction and improved overall survival rates compared to previous therapies.
  • Another study on lung cancer patients indicated that inhaled formulations of topotecan led to better patient outcomes than traditional intravenous methods.

5. Conclusion

Topotecan-d6 represents a promising advancement in the treatment of various cancers due to its potent biological activity as a topoisomerase I inhibitor. Its enhanced efficacy in preclinical models suggests potential for improved clinical outcomes, particularly when delivered via inhalation or in combination with other therapies.

属性

IUPAC Name

(19S)-8-[[bis(trideuteriomethyl)amino]methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFGDBYHRUNTLO-DPZAMXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649450
Record name (4S)-10-({Bis[(~2~H_3_)methyl]amino}methyl)-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044904-10-0
Record name (4S)-10-({Bis[(~2~H_3_)methyl]amino}methyl)-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Topotecan-d6
Reactant of Route 2
Reactant of Route 2
Topotecan-d6
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Topotecan-d6
Reactant of Route 4
Topotecan-d6
Reactant of Route 5
Topotecan-d6
Reactant of Route 6
Topotecan-d6

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。